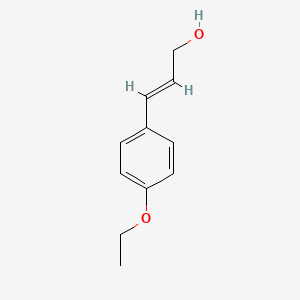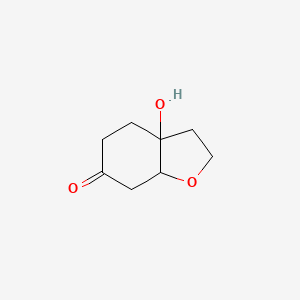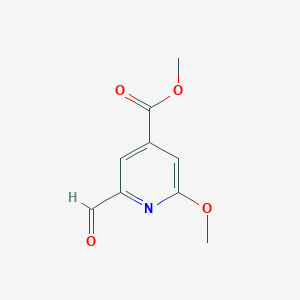
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a bromophenyl group, and a hydrazide functional group
Vorbereitungsmethoden
The synthesis of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide typically involves the reaction of 1-naphthalenecarboxylic acid with 4-bromophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active site residues, while the bromophenyl and naphthalene rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide include:
1-Naphthalenecarboxylic acid, 3-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-methylphenyl)-, hydrazide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
610261-46-6 |
|---|---|
Molekularformel |
C17H13BrN2O |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C17H13BrN2O/c18-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(10-13)17(21)20-19/h1-10H,19H2,(H,20,21) |
InChI-Schlüssel |
GQCRKUVYXRYPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)NN)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)




![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)


